![molecular formula C16H16N2O2 B14253801 2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester CAS No. 497141-92-1](/img/structure/B14253801.png)
2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester is a compound that features a bipyridine moiety attached to a propenoic acid ester. This compound is of interest due to its potential applications in various fields, including materials science and coordination chemistry. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound a valuable ligand in the synthesis of metal-organic frameworks and other coordination complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester typically involves the following steps:
Synthesis of 4-bromo-2,2’-bipyridine: This intermediate is prepared through a metal-halogen exchange reaction, often using a Grignard reagent or lithium-halogen exchange.
Formylation: The 4-bromo-2,2’-bipyridine is then converted to 4-formyl-2,2’-bipyridine using formylation reactions.
Horner-Wadsworth-Emmons Reaction: The final step involves the Horner-Wadsworth-Emmons reaction, where the formyl-bipyridine derivative reacts with a phosphonate ester under basic conditions to yield the desired 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and reduce reaction times, potentially using microwave-assisted synthesis to achieve these goals .
化学反应分析
Types of Reactions
2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester can undergo various chemical reactions, including:
Coordination with Metal Ions: The bipyridine moiety can coordinate with metal ions, forming stable complexes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The propenoic acid moiety can undergo polymerization reactions, forming polyacrylates.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products
Coordination Complexes: Metal-bipyridine complexes.
Hydrolysis Products: 2-Propenoic acid and 3-[2,2’-bipyridin]-5-ylpropanol.
Polymers: Polyacrylates with bipyridine side chains.
科学研究应用
2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biological Studies: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industrial Applications: Utilized in the production of functionalized polymers with specific properties, such as enhanced mechanical strength or thermal stability.
作用机制
The mechanism of action of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes . Additionally, the ester group can undergo hydrolysis, releasing the bipyridine ligand, which can then participate in further coordination or catalytic reactions .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar in structure but with a phenyl group instead of a bipyridine moiety.
2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester: Another ester derivative with a phenyl group.
2-Propenoic acid, 2-methyl-, methyl ester: A simpler ester with a methyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester lies in its bipyridine moiety, which provides the ability to form stable coordination complexes with metal ions. This property is not present in the similar compounds listed above, making it particularly valuable in applications requiring metal coordination, such as catalysis and materials science .
属性
CAS 编号 |
497141-92-1 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC 名称 |
3-(6-pyridin-2-ylpyridin-3-yl)propyl prop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-2-16(19)20-11-5-6-13-8-9-15(18-12-13)14-7-3-4-10-17-14/h2-4,7-10,12H,1,5-6,11H2 |
InChI 键 |
ZRURJDRCMRPPHK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCC1=CN=C(C=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
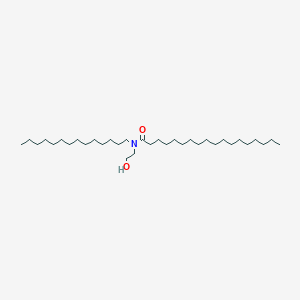
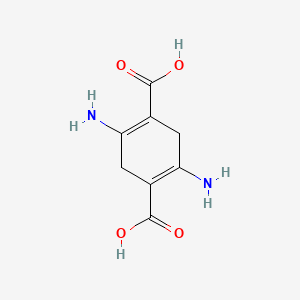
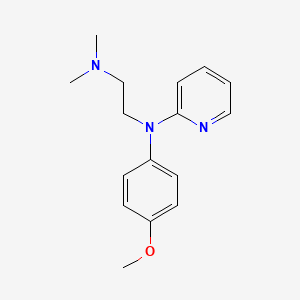
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
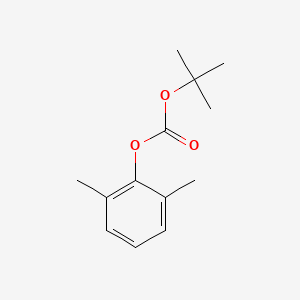
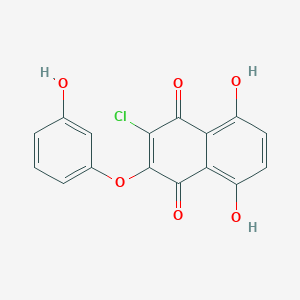
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
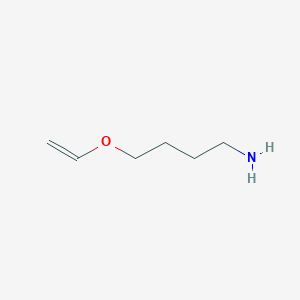
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
